molecular formula C17H23N3O2S2 B6436810 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,6-dimethyl-1,3-benzothiazole CAS No. 2549034-54-8

2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,6-dimethyl-1,3-benzothiazole

Cat. No. B6436810
CAS RN: 2549034-54-8
M. Wt: 365.5 g/mol
InChI Key: DYWZDSNTNKNKGN-UHFFFAOYSA-N
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Description

The compound “2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-4,6-dimethyl-1,3-benzothiazole” is a complex organic molecule that contains several functional groups, including a cyclopropane ring, a sulfonyl group, a 1,4-diazepane ring, and a 1,3-benzothiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of multiple rings and functional groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might undergo addition-elimination reactions . The 1,4-diazepane ring could participate in various reactions depending on the substituents and reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its molecular structure. These properties could be predicted using computational methods or determined experimentally .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological targets to exert its therapeutic effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-4,6-dimethyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S2/c1-12-10-13(2)16-15(11-12)23-17(18-16)19-6-3-7-20(9-8-19)24(21,22)14-4-5-14/h10-11,14H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWZDSNTNKNKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N3CCCN(CC3)S(=O)(=O)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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